An In-depth Technical Guide to the Mechanism of Action of VO-Ohpic Trihydrate
An In-depth Technical Guide to the Mechanism of Action of VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core mechanism of action of VO-Ohpic trihydrate, a potent small-molecule compound. It details the molecular interactions, downstream signaling cascades, and cellular consequences of its activity. The information is compiled from preclinical in vitro and in vivo studies, with a focus on providing quantitative data and detailed experimental methodologies for a technical audience.
Core Mechanism: Potent and Reversible Inhibition of PTEN
VO-Ohpic trihydrate is a vanadium-based, potent, and highly selective inhibitor of the lipid phosphatase activity of Phosphatase and Tensin Homolog (PTEN).[1][2][3][4] PTEN is a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[]
The inhibitory action of VO-Ohpic trihydrate is characterized as:
-
Noncompetitive: The inhibitor affects both the Km and Vmax of the enzymatic reaction, indicating it does not compete with the substrate for the active site.[6][7] Instead, it is thought to stabilize an inactive conformation of the PTEN enzyme.[8]
-
Reversible: The inhibitory effect can be reversed, as demonstrated by inhibitor dilution assays.[6][7]
-
Potent: It exhibits inhibitory activity in the low nanomolar range.[1][2][9]
By inhibiting PTEN, VO-Ohpic trihydrate leads to the cellular accumulation of PIP3. This accumulation serves as the primary trigger for the downstream signaling events that constitute its broader mechanism of action.
Caption: Core mechanism of VO-Ohpic trihydrate inhibiting PTEN phosphatase activity.
Key Signaling Pathways Modulated by VO-Ohpic Trihydrate
The inhibition of PTEN and subsequent accumulation of PIP3 activates several critical intracellular signaling pathways.
This is the canonical pathway activated by PTEN inhibition. Accumulated PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and its upstream activator, PDK1.[10] This recruitment to the cell membrane leads to the phosphorylation and activation of Akt.
Activated Akt, in turn, phosphorylates a multitude of downstream targets, including:
-
mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that regulates cell growth, proliferation, and survival.[11][12] Akt activation leads to the phosphorylation and activation of mTOR Complex 1 (mTORC1).
-
FoxO3a (Forkhead box protein O3a): A transcription factor that promotes the expression of genes involved in apoptosis and cell cycle arrest. Akt-mediated phosphorylation of FoxO3a leads to its exclusion from the nucleus, thereby inhibiting its transcriptional activity and promoting cell survival.[1][2]
This cascade is central to many of the observed cellular effects of VO-Ohpic trihydrate, including increased glucose uptake and cell proliferation in certain contexts.[1]
Caption: The PI3K/Akt/mTOR signaling cascade activated by VO-Ohpic trihydrate.
Studies in hepatocellular carcinoma (HCC) cells have shown that in addition to the Akt pathway, VO-Ohpic treatment can also lead to the activation of the Raf/MEK/ERK (also known as MAPK) signaling pathway.[11][12] While PTEN is not a direct regulator of this pathway, crosstalk between the PI3K/Akt and MAPK pathways is well-documented. The sustained, high-level activation of both Akt and ERK signaling by VO-Ohpic in cancer cells with low PTEN expression has been paradoxically linked to the induction of cellular senescence, a form of irreversible growth arrest.[11][12]
In endplate chondrocytes, VO-Ohpic trihydrate has been shown to protect against oxidative stress-induced apoptosis and calcification by activating the Nrf-2 signaling pathway.[13] Nrf-2 is a transcription factor that regulates the expression of antioxidant proteins. The activation of this protective pathway suggests a role for VO-Ohpic in cytoprotection under conditions of oxidative stress.[13]
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for VO-Ohpic trihydrate.
Table 1: In Vitro Potency and Specificity
| Parameter | Value | Assay System | Reference |
|---|---|---|---|
| IC₅₀ vs. PTEN | 35 nM | Recombinant PTEN, PIP₃-based assay | [1][2][3][4] |
| IC₅₀ vs. PTEN | 46 ± 10 nM | Recombinant PTEN | [7][9] |
| Kᵢc (competitive) | 27 ± 6 nM | Recombinant PTEN, OMFP substrate | [6][9] |
| Kᵢᵤ (uncompetitive) | 45 ± 11 nM | Recombinant PTEN, OMFP substrate | [6][9] |
| Akt Phosphorylation | Saturation at 75 nM | NIH 3T3 and L1 fibroblasts |[2] |
Table 2: In Vivo Efficacy and Dosing
| Effect | Animal Model | Dosage | Outcome | Reference |
|---|---|---|---|---|
| Tumor Growth Inhibition | Nude mice with Hep3B xenografts | 10 mg/kg, i.p. | Significant tumor growth suppression | [1][12] |
| Reduced Myocardial Infarct | C57BL6 mice, ischemia-reperfusion | 10 µg/kg, i.p. | Infarct size reduced from 56±5% to 25±6% | [2][9] |
| Prevention of Weight Gain | Mice on Western diet | 10 mg/kg, daily | Completely prevented weight gain over 6 weeks | [14] |
| Reversal of Hyperglycemia | Mice on Western diet | 10 mg/kg, daily | Reversed after 2 weeks of treatment | [14] |
| Increased Survival | Mice, Kcl-induced cardiac arrest | Not specified | Significantly increased survival |[1] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the mechanism of action of VO-Ohpic trihydrate.
This assay quantifies the phosphatase activity of PTEN by measuring the release of free phosphate from a substrate.
-
Objective: To determine the IC₅₀ of VO-Ohpic trihydrate against PTEN.
-
Materials: Recombinant PTEN enzyme, assay buffer (e.g., 100 mM Tris, 2 mM DTT, pH 7.4), substrate (PIP₃ or a synthetic substrate like OMFP), VO-Ohpic trihydrate, and a phosphate detection reagent (e.g., Malachite Green).[6]
-
Protocol:
-
Prepare serial dilutions of VO-Ohpic trihydrate in an appropriate solvent (e.g., DMSO).
-
In a microplate, pre-incubate the recombinant PTEN enzyme with the varying concentrations of VO-Ohpic trihydrate for 10 minutes at room temperature.[6]
-
Initiate the enzymatic reaction by adding the substrate (e.g., PIP₃).
-
Allow the reaction to proceed for a set time (e.g., 20 minutes) at 30°C.[6]
-
Stop the reaction and measure the amount of released phosphate by adding the Malachite Green reagent and reading the absorbance at 650 nm.[6]
-
Calculate the percent inhibition at each concentration relative to a vehicle control and determine the IC₅₀ value by nonlinear regression.
-
Caption: Workflow for a PTEN phosphate release inhibition assay.
This technique is used to detect the phosphorylation status of key proteins in the signaling pathways affected by VO-Ohpic trihydrate.
-
Objective: To confirm the activation of Akt, mTOR, and ERK following treatment with VO-Ohpic.
-
Materials: Cell lines (e.g., Hep3B), cell culture media, VO-Ohpic trihydrate, lysis buffer, primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR), secondary antibodies, and detection reagents.
-
Protocol:
-
Culture cells to a desired confluency and treat with various concentrations of VO-Ohpic trihydrate (e.g., 0-5 µM) for a specified time (e.g., 72 hours).[1]
-
Lyse the cells to extract total protein.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-Akt Ser473).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.[11][12]
-
This assay identifies senescent cells, which express a specific β-galactosidase enzyme active at pH 6.0.
-
Objective: To determine if VO-Ohpic trihydrate induces senescence in cancer cells.
-
Materials: Cell lines (e.g., Hep3B, PLC/PRF/5), culture media, VO-Ohpic trihydrate, and a senescence-associated β-galactosidase (SA-β-Gal) staining kit.
-
Protocol:
-
Plate cells and treat with VO-Ohpic trihydrate. The compound should be replenished periodically (e.g., every 72 hours).[12]
-
After the desired treatment period (e.g., five days), wash the cells with PBS.[12]
-
Fix the cells with a formaldehyde/glutaraldehyde solution.
-
Wash the cells again and incubate them overnight at 37°C with the SA-β-Gal staining solution (containing X-gal at pH 6.0).
-
Observe the cells under a microscope and count the number of blue-stained (positive) senescent cells.[12]
-
Express data as the percentage of SA-β-Gal positive cells.[12]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. probechem.com [probechem.com]
- 4. VO-Ohpic trihydrate | Autophagy | PTEN | TargetMol [targetmol.com]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PTEN/AKT/mTOR signaling mediates anticancer effects of epigallocatechin-3-gallate in ovarian cancer - ProQuest [proquest.com]
- 11. tandfonline.com [tandfonline.com]
- 12. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diet induced insulin resistance is due to induction of PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]
